![molecular formula C19H16ClN5O2 B3017064 N-(2-chloro-4-methylphenyl)-2-(7-methyl-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide CAS No. 1226432-75-2](/img/structure/B3017064.png)
N-(2-chloro-4-methylphenyl)-2-(7-methyl-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide
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Overview
Description
N-(2-chloro-4-methylphenyl)-2-(7-methyl-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C19H16ClN5O2 and its molecular weight is 381.82. The purity is usually 95%.
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Scientific Research Applications
- Applications :
- Specific Bacterial Strains : Researchers have tested various derivatives of 1,2,4-triazoles against Gram-negative and Gram-positive bacteria. For instance, 6-[(2,4-dichlorophenoxy)methyl]-3-[(4-chloro-phenoxy)methyl]-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole exhibited potent activity against bacterial strains .
Antiparasitic Activity
While the compound’s primary focus has been antibacterial activity, it’s worth noting its potential in antiparasitic applications:
- Leishmaniasis : A molecular simulation study highlighted the in vitro antipromastigote activity of a related compound. The fitting pattern of this compound in the LmPTR1 pocket (active site) suggests promising antileishmanial effects .
Synthetic Approaches
Researchers have explored various synthetic routes to create 1,2,4-triazole-containing scaffolds. These approaches are essential for designing and optimizing novel compounds:
- Synthetic Routes : The literature describes several methods for synthesizing the 1,2,4-triazole [3,4-b][1,3,4]thiadiazine nucleus. These routes involve different strategies, including regioselective N1-substitution and structural diversity .
Mechanism of Action
Target of Action
The primary target of this compound is the A2B receptor . This receptor is a subtype of adenosine receptors, which are a class of purinergic G protein-coupled receptors with adenosine as the endogenous ligand . The A2B receptor subtype requires a high level of adenosine for activation and may mediate pathophysiological conditions associated with the cumulative level of adenosine .
Mode of Action
The compound acts as an antagonist of the A2B receptor This binding blocks the receptor and prevents it from binding to its natural ligand, which is adenosine in this case . This blockage can inhibit the downstream effects that would normally be triggered by the activation of the receptor .
Biochemical Pathways
The A2B receptors are expressed in human microvascular endothelial cells, where they may regulate angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor . These factors are involved in angiogenesis, which is one of the major mechanisms for tumor growth regulation . Therefore, by blocking the A2B receptors, this compound could potentially inhibit tumor growth .
Result of Action
The result of the compound’s action is the potential inhibition of tumor growth . By blocking the A2B receptors, the compound could inhibit the release of angiogenic factors, thereby potentially preventing the formation of new blood vessels that tumors need to grow .
Action Environment
The action of this compound could be influenced by various environmental factors. For example, the level of adenosine in the local environment could affect the compound’s ability to block the A2B receptors . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and efficacy .
properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O2/c1-11-6-7-15(14(20)8-11)22-16(26)9-25-19(27)24-10-21-17-12(2)4-3-5-13(17)18(24)23-25/h3-8,10H,9H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQGBUYEYDEESI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C=NC4=C(C=CC=C4C3=N2)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-methylphenyl)-2-(7-methyl-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide |
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